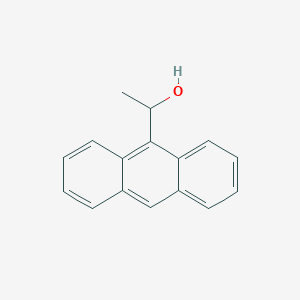

1-(9-Anthryl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

1-anthracen-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADANNQOTZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322135 | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7512-20-1 | |

| Record name | 7512-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Tale of Two Alcohols: An In-Depth Technical Guide to the Physicochemical Properties of 1-(9-Anthryl)ethanol and its Trifluoromethylated Analog

Foreword: Navigating a Data-Scarce Landscape

In the realm of chemical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. It is the bedrock upon which applications are built, from designing novel therapeutics to engineering advanced materials. This guide embarks on an in-depth exploration of 1-(9-Anthryl)ethanol, a chiral aromatic alcohol with significant potential. However, a curious case of "mistaken identity" pervades the scientific literature. While the non-fluorinated parent compound, 1-(9-Anthryl)ethanol, is the nominal subject, its trifluoromethylated analog, 2,2,2-trifluoro-1-(9-anthryl)ethanol, has garnered the vast majority of scientific attention.

This guide, therefore, adopts a unique, comparative approach. We will present the available data for 1-(9-Anthryl)ethanol while extensively leveraging the rich dataset of its trifluorinated counterpart to draw insightful parallels and distinctions. This dual focus not only provides a comprehensive overview of a well-documented chiral resolving agent but also highlights the profound impact of trifluoromethylation on molecular properties—a crucial consideration in modern medicinal chemistry and materials science. We will delve into the "why" behind the experimental methodologies and the causal relationships between molecular structure and observable characteristics, offering a robust and intellectually stimulating resource for researchers, scientists, and drug development professionals.

Molecular Architecture: A Foundation of Functionality

At the heart of their properties lies the fundamental structure of these two molecules. Both are built upon a rigid, polycyclic aromatic framework of anthracene, lending them inherent fluorescence and a propensity for π-π stacking interactions. A chiral secondary alcohol functional group is attached at the 9-position of the anthracene core, bestowing upon them the capacity for stereospecific interactions.

The key distinction lies in the substitution at the carbon adjacent to the hydroxyl group. In 1-(9-Anthryl)ethanol, this is a methyl group, whereas in 2,2,2-trifluoro-1-(9-anthryl)ethanol, it is a trifluoromethyl group. This seemingly minor alteration has a cascade of effects on the molecule's electronic and steric properties. The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, influencing the acidity of the hydroxyl proton and the molecule's overall polarity.

Table 1: Core Molecular Properties

| Property | 1-(9-Anthryl)ethanol | 2,2,2-Trifluoro-1-(9-anthryl)ethanol |

| Molecular Formula | C₁₆H₁₄O | C₁₆H₁₁F₃O [1] |

| Molecular Weight | 222.28 g/mol | 276.26 g/mol [1] |

| CAS Number | 33698-73-0 | Racemic: 65487-67-4;[2][3] (S)-(+): 60646-30-2;[1] (R)-(-): 53531-34-3 [4] |

Synthesis and Chiral Resolution: Crafting Stereopure Building Blocks

The synthesis of both alcohols typically involves the reaction of an organometallic reagent with the corresponding aldehyde or ketone. For 1-(9-Anthryl)ethanol, a common route is the Grignard reaction of methylmagnesium bromide with 9-anthraldehyde.

The synthesis of 2,2,2-trifluoro-1-(9-anthryl)ethanol often starts from 9-anthraldehyde and utilizes a trifluoromethylating agent, or through the enantioselective reduction of 9-(trifluoroacetyl)anthracene. [5] The true utility of these molecules, particularly in drug development, lies in their enantiomerically pure forms. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical step. For 2,2,2-trifluoro-1-(9-anthryl)ethanol, this is often achieved through chromatographic methods, such as supercritical fluid chromatography (SFC) on a chiral stationary phase. [6]The distinct interactions of each enantiomer with the chiral selector in the column lead to different retention times, allowing for their separation.

The non-fluorinated analog can also be resolved using similar chromatographic techniques or through classical resolution involving the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Synthesis of Racemic 1-(9-Anthryl)ethanol via Grignard Reaction

Objective: To synthesize racemic 1-(9-Anthryl)ethanol from 9-anthraldehyde and methylmagnesium bromide.

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: A solution of methyl bromide in dry diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

-

Aldehyde Addition: A solution of 9-anthraldehyde in dry diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 9-anthraldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the desired alcohol. The use of dry solvents and an inert atmosphere is crucial to prevent the highly reactive Grignard reagent from being quenched by water or atmospheric oxygen.

Physical and Thermal Properties: The Influence of Fluorination

The introduction of a trifluoromethyl group significantly impacts the physical and thermal properties of the molecule.

Melting Point: The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces in the crystal lattice. 2,2,2-Trifluoro-1-(9-anthryl)ethanol exhibits a significantly higher melting point (134-136 °C for the (S)-(+) enantiomer) compared to 1-(9-Anthryl)ethanol (78-80 °C). [1]This can be attributed to the stronger dipole-dipole interactions and potentially different crystal packing induced by the polar trifluoromethyl group.

Solubility: The trifluoromethyl group generally increases the lipophilicity of a molecule. However, it can also participate in hydrogen bonding with suitable solvents. The solubility of 2,2,2-trifluoro-1-(9-anthryl)ethanol is enhanced in many organic solvents due to the trifluoromethyl group, which is a key attribute for its use as a chiral solvating agent in NMR spectroscopy. [1]While detailed quantitative solubility data for 1-(9-Anthryl)ethanol is scarce, it is expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.

Table 2: Physical and Thermal Properties

| Property | 1-(9-Anthryl)ethanol | 2,2,2-Trifluoro-1-(9-anthryl)ethanol |

| Appearance | White to off-white solid | White to almost white powder or crystals [1] |

| Melting Point | 78-80 °C | 134-136 °C ((S)-(+)-enantiomer) [1] |

| Boiling Point | Data not readily available | Predicted: 423.1 ± 45.0 °C |

| Optical Rotation | Data not readily available | (S)-(+): +27° to +34° (c=1, CHCl₃);[1] (R)-(-): -30.5 ± 1° (c=1, CHCl₃) [4] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed picture of the molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of 1-(9-Anthryl)ethanol would show characteristic signals for the aromatic protons of the anthracene core, a quartet for the methine proton (CH-OH) coupled to the methyl protons, a doublet for the methyl protons (CH₃), and a singlet for the hydroxyl proton (OH), which may be broad and exchangeable with D₂O. In contrast, the ¹H NMR spectrum of 2,2,2-trifluoro-1-(9-anthryl)ethanol would lack the methyl doublet but show a quartet for the methine proton due to coupling with the three fluorine atoms. The aromatic proton signals would also be present, likely with some shifts due to the electronic influence of the CF₃ group.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The presence of the trifluoromethyl group in 2,2,2-trifluoro-1-(9-anthryl)ethanol would result in a characteristic quartet for the CF₃ carbon due to one-bond C-F coupling, and the adjacent methine carbon would also show a quartet, albeit with a smaller coupling constant. These features would be absent in the spectrum of 1-(9-Anthryl)ethanol.

The significant utility of 2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent in NMR spectroscopy stems from its ability to form diastereomeric complexes with chiral analytes. [1]These complexes have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Both compounds will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecules will also be present. A key difference will be the presence of strong C-F stretching bands in the 1000-1350 cm⁻¹ region for 2,2,2-trifluoro-1-(9-anthryl)ethanol, which will be absent in the spectrum of its non-fluorinated counterpart.

UV-Visible and Fluorescence Spectroscopy

The anthracene core endows both molecules with strong ultraviolet absorption and fluorescence properties. The UV-Vis spectrum is expected to show the characteristic fine structure of the anthracene chromophore. The introduction of the trifluoromethyl group may cause a slight shift in the absorption and emission maxima due to its electronic effects. The high fluorescence quantum yield of the anthracene moiety makes these compounds suitable for use as fluorescent probes in various applications.

Applications in Research and Development

The distinct physicochemical properties of these compounds, particularly the chiral nature and the presence of the trifluoromethyl group in the analog, have led to their use in several scientific domains.

-

Chiral Resolution and NMR Spectroscopy: As highlighted earlier, 2,2,2-trifluoro-1-(9-anthryl)ethanol is a widely used chiral solvating agent for the determination of enantiomeric purity by NMR spectroscopy. [1]Its ability to form diastereomeric complexes with a wide range of chiral molecules makes it an invaluable analytical tool.

-

Drug Development: The trifluoromethyl group is a common motif in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. [1]2,2,2-Trifluoro-1-(9-anthryl)ethanol serves as a chiral building block for the synthesis of more complex fluorinated compounds with potential therapeutic applications. [1]

-

Materials Science: The rigid, fluorescent anthracene core makes these compounds interesting candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion: A Study in Contrast and Potential

This technical guide has navigated the intriguing case of 1-(9-Anthryl)ethanol and its extensively studied trifluoromethylated analog. While a comprehensive physicochemical profile of the parent compound remains elusive in the current body of scientific literature, a comparative analysis with 2,2,2-trifluoro-1-(9-anthryl)ethanol provides invaluable insights. The presence of the trifluoromethyl group profoundly alters the melting point, solubility, and spectroscopic characteristics of the molecule, underscoring the power of strategic fluorination in tuning molecular properties.

For researchers and drug development professionals, 2,2,2-trifluoro-1-(9-anthryl)ethanol stands out as a versatile tool for chiral analysis and a valuable building block in the synthesis of complex fluorinated molecules. The non-fluorinated 1-(9-Anthryl)ethanol, though less characterized, holds its own potential, particularly in applications where the specific electronic and steric properties of a methyl group are desired. This guide serves as a testament to the importance of meticulous data curation and the power of comparative analysis in advancing our understanding of chemical systems. It is our hope that this work will not only be a useful reference but also inspire further investigation into the properties and applications of 1-(9-Anthryl)ethanol, filling the existing gaps in our knowledge.

References

-

Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry.

-

(S-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent]. Chem-Impex.

-

(S)-(+)-2,2,2-Trifluoro-1-(9-Anthryl)Ethanol - Chiral. BOC Sciences.

-

(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. PubChem.

-

(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. PubChem.

-

(R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol. Sigma-Aldrich.

-

(R-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent]. Chem-Impex.

-

(R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol. Sigma-Aldrich.

-

2,2,2-Trifluoro-1-(9-anthryl)ethanol. PubChem.

-

Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Methods in Molecular Biology.

-

(R)-(-)-2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL. ChemicalBook.

-

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR]. TCI Chemicals.

-

Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal.

-

Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. ResearchGate.

-

Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. Journal of Chemical & Engineering Data.

-

Fluorinated Alcohols' Effects on Lipid Bilayer Properties. ResearchGate.

-

(S)-(+)-2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL. ChemicalBook.

-

2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL synthesis. ChemicalBook.

-

2,2,2-Trifluoro-1-(9-anthryl)ethanol. TCI Chemicals.

-

2,2,2-Trifluoroethanol. Wikipedia.

-

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR]. CymitQuimica.

-

(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR]. TCI Chemicals.

-

2,2,2-trifluoro-1-(9-anthryl)ethanol. Echemi.

-

(R)-(-)-2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL. ChemicalBook.

-

Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoro-1-(9-anthryl)ethanol | 65487-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(9-Anthryl)ethanol: Elucidating Molecular Structure Through NMR, IR, and MS Data

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(9-Anthryl)ethanol, a key aromatic alcohol of interest to researchers and professionals in the fields of organic synthesis, materials science, and drug development. A detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering critical insights into its unique molecular structure and chemical properties. This guide is intended to serve as an authoritative reference for the accurate identification and characterization of this compound.

Introduction: The Significance of 1-(9-Anthryl)ethanol

1-(9-Anthryl)ethanol, a secondary alcohol featuring a bulky anthracene moiety, is a valuable building block in organic chemistry. Its unique photophysical properties, stemming from the anthracene core, make it a target for applications in fluorescent probes and organic electronics. Furthermore, its chiral center offers potential for asymmetric synthesis and the development of novel chiral catalysts. Accurate and unambiguous characterization of this molecule is paramount for its successful application in these fields, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(9-Anthryl)ethanol, providing a foundational understanding of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 1-(9-Anthryl)ethanol provides a clear fingerprint of the proton environments within the molecule. The spectrum, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals distinct signals for the aromatic, methine, methyl, and hydroxyl protons.

Key Features of the ¹H NMR Spectrum:

-

Aromatic Protons: The nine protons of the anthracene ring system give rise to a complex series of multiplets in the downfield region of the spectrum, typically between δ 7.4 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution at the 9-position.

-

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) appears as a quartet at approximately δ 6.0-6.2 ppm. The splitting into a quartet is due to coupling with the three equivalent protons of the adjacent methyl group.

-

Methyl Protons: The three protons of the methyl group appear as a doublet at approximately δ 1.8-2.0 ppm, resulting from coupling to the single methine proton.

-

Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and purity of the sample, as well as the solvent used. It is typically observed between δ 2.0 and 3.0 ppm.

Table 1: Summary of ¹H NMR Data for 1-(9-Anthryl)ethanol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.4 - 8.5 | m | 9H | - |

| CH-OH | 6.0 - 6.2 | q | 1H | ~7.0 |

| OH | 2.0 - 3.0 | br s | 1H | - |

| CH₃ | 1.8 - 2.0 | d | 3H | ~7.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 1-(9-Anthryl)ethanol gives rise to a distinct signal.

Key Features of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The fourteen carbons of the anthracene ring system produce a series of signals in the aromatic region, typically between δ 125 and 140 ppm. The quaternary carbons at the ring junctions often have different chemical shifts and may be of lower intensity.

-

Methine Carbon: The carbon atom bonded to the hydroxyl group (C-OH) appears at approximately δ 70-75 ppm.

-

Methyl Carbon: The methyl carbon signal is found in the upfield region of the spectrum, typically around δ 25 ppm.

Table 2: Summary of ¹³C NMR Data for 1-(9-Anthryl)ethanol

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C | 125 - 140 |

| C-OH | 70 - 75 |

| CH₃ | ~25 |

Note: The specific chemical shifts for each aromatic carbon can be assigned using advanced NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(9-Anthryl)ethanol displays characteristic absorption bands that confirm the presence of the hydroxyl group and the aromatic system.

Key Vibrational Frequencies:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of C-H stretching vibrations within the anthracene ring.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and methine groups.

-

C=C Stretch (Aromatic): A series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic anthracene core.

-

C-O Stretch: A strong absorption band in the range of 1000-1200 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol.

Table 3: Summary of Key IR Absorption Bands for 1-(9-Anthryl)ethanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | 3050-3150 | Medium |

| C-H (Aliphatic) | 2850-2970 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Sharp |

| C-O (Alcohol) | 1000-1200 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

For 1-(9-Anthryl)ethanol (C₁₆H₁₄O), the expected molecular weight is approximately 222.28 g/mol .

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The molecule can undergo fragmentation upon ionization. Common fragmentation pathways for 1-(9-Anthryl)ethanol may include the loss of a methyl group (CH₃) to give a fragment at [M-15]⁺, or the loss of a water molecule (H₂O) to give a fragment at [M-18]⁺. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment, which for this molecule could be the anthrylmethyl cation.

Experimental Protocols: A Guide to Data Acquisition

The acquisition of high-quality spectroscopic data is essential for accurate structural elucidation. The following provides a general overview of the experimental methodologies for each technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(9-Anthryl)ethanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid 1-(9-Anthryl)ethanol sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 1-(9-Anthryl)ethanol into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.

Visualization of Key Structural and Experimental Concepts

To further clarify the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

Crystal structure of racemic 1-(9-Anthryl)ethanol

An In-Depth Technical Guide to the Crystal Structure of Racemic 1-(9-Anthryl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(9-Anthryl)ethanol is a chiral aromatic alcohol with significant applications in stereoselective synthesis and as a precursor for pharmacologically active molecules. The arrangement of its enantiomers in the solid state dictates crucial physicochemical properties, including solubility, melting point, and bioavailability, making a thorough understanding of its racemic crystal structure imperative. This guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of racemic 1-(9-anthryl)ethanol. It delves into the principles of racemic crystallography, offers detailed experimental protocols, and discusses the interpretation of crystallographic data and its implications for pharmaceutical development.

Introduction: The Significance of Chirality and Solid-State Structure

Chirality is a fundamental concept in drug design and development, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. 1-(9-Anthryl)ethanol possesses a stereogenic center at the carbinol carbon, giving rise to (R)- and (S)-enantiomers. While often synthesized as a 50:50 mixture of these enantiomers—a racemate—the behavior of these molecules in the solid state is not merely a simple mixture.[1] The crystal structure of the racemate reveals the precise three-dimensional arrangement of the enantiomers and the intermolecular forces that govern their packing. This structural insight is critical for controlling crystallization processes, understanding physical properties, and developing effective chiral resolution strategies.

Synthesis and Formation of Racemic 1-(9-Anthryl)ethanol

The synthesis of 1-(9-anthryl)ethanol typically proceeds via the reduction of a prochiral ketone, 9-acetylanthracene. This reaction, when carried out with an achiral reducing agent, results in the formation of a racemic mixture.[2]

Reaction Scheme:

9-Acetylanthracene + [H] → (±)-1-(9-Anthryl)ethanol

The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon. Since the carbonyl group is planar (sp² hybridized), the hydride can attack from either face with equal probability, leading to a racemic mixture of the sp³ hybridized alcohol product.[2]

Experimental Protocol: Synthesis of Racemic 1-(9-Anthryl)ethanol

-

Dissolution: Dissolve 9-acetylanthracene in a suitable anhydrous solvent (e.g., methanol or a mixture of tetrahydrofuran and water) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The stoichiometry is critical; a slight excess of the reducing agent ensures complete conversion of the ketone.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a dilute acid (e.g., 1 M HCl) to quench the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure racemic 1-(9-anthryl)ethanol.

Principles of Racemic Crystallization

When a racemic mixture crystallizes, it can form one of three types of solid phases:

-

Racemic Compound (True Racemate): The most common form, where both (R)- and (S)-enantiomers are present in equal proportions within a well-defined, ordered crystal lattice.[3] The unit cell is centrosymmetric, meaning it contains an inversion center that relates the (R)- and (S)-enantiomers.[4]

-

Conglomerate: A mechanical mixture of two distinct types of crystals, one containing only the (R)-enantiomer and the other only the (S)-enantiomer. This is a prerequisite for separation by preferential crystallization.[5]

-

Pseudoracemate (Racemic Solid Solution): A disordered solid phase where the (R)- and (S)-enantiomers are randomly distributed within the crystal lattice.

The formation of a specific crystalline form is governed by the relative thermodynamic stability of the different possible packing arrangements.

Crystallization and Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure.

Experimental Protocol: Single-Crystal Growth of Racemic 1-(9-Anthryl)ethanol

-

Solvent Selection: Screen various solvents to find one in which 1-(9-anthryl)ethanol has moderate solubility. Good candidates include ethanol, methanol, acetone, and ethyl acetate.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified racemic 1-(9-anthryl)ethanol in the chosen solvent at a slightly elevated temperature.

-

Slow Evaporation:

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Place the concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and mount them for X-ray analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.[6]

Workflow of a Crystallographic Experiment

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting Crystallographic Data

While a specific crystal structure for racemic 1-(9-anthryl)ethanol is not publicly available, we can discuss the expected parameters. For comparison, data for the related compound, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is available from the Cambridge Crystallographic Data Centre (CCDC).[7]

| Parameter | Hypothetical Racemic 1-(9-Anthryl)ethanol | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol[7] | Explanation |

| Crystal System | Monoclinic or Orthorhombic | Orthorhombic | Describes the shape of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Chiral (e.g., P2₁2₁2₁) | Defines the symmetry elements within the unit cell. Racemic compounds often crystallize in centrosymmetric space groups.[4] |

| a (Å) | ~10-15 | 10.13 | Unit cell dimension. |

| b (Å) | ~8-12 | 11.23 | Unit cell dimension. |

| c (Å) | ~18-22 | 11.54 | Unit cell dimension. |

| α, β, γ (°) | α=γ=90, β≠90 (Monoclinic) | α=β=γ=90 | Angles of the unit cell. |

| Volume (ų) | ~2000-2500 | 1312.6 | Volume of the unit cell. |

| Z | 4 or 8 | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | Not readily available | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of the Crystal Structure

In a hypothetical crystal structure of racemic 1-(9-anthryl)ethanol, several key features would be analyzed:

-

Molecular Conformation: The orientation of the hydroxyl group relative to the bulky anthracene moiety.

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the racemic crystal, it is expected that the (R)- and (S)-enantiomers will be linked by O-H···O hydrogen bonds, forming chains or cyclic motifs.[8]

-

π-π Stacking: The planar anthracene rings are likely to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

-

Centrosymmetric Pairing: In a racemic compound, each (R)-enantiomer will be related to an (S)-enantiomer through a center of inversion.

Visualization of Intermolecular Interactions

Caption: Key intermolecular interactions in a racemic crystal.

Implications for Drug Development and Chiral Resolution

The solid-state structure of a racemic drug substance has profound implications:

-

Physicochemical Properties: A racemic compound has its own unique set of physical properties (melting point, solubility, stability) that are different from those of the pure enantiomers. This can affect drug formulation and dissolution rates.

-

Bioavailability: Differences in solubility and dissolution can directly impact the bioavailability of an active pharmaceutical ingredient (API).

-

Chiral Resolution: Knowledge of the crystal packing can inform the strategy for separating the enantiomers. If the racemate forms a conglomerate, direct crystallization techniques can be employed.[5] If it forms a racemic compound, a chiral resolving agent is typically required to form diastereomeric salts that can be separated by crystallization.[1] The trifluoro-analogue, 2,2,2-trifluoro-1-(9-anthryl)ethanol, is itself a widely used chiral resolving agent, particularly for NMR analysis.[9]

Conclusion

While the specific crystal structure of racemic 1-(9-anthryl)ethanol remains to be publicly detailed, this guide outlines the essential principles and methodologies for its investigation. The synthesis of the racemate, the fundamentals of its crystallization, and the powerful technique of single-crystal X-ray diffraction provide a clear pathway to its structural elucidation. Understanding the intricate dance of enantiomers in the solid state is not merely an academic exercise; it is a critical component in the rational design and development of chiral pharmaceuticals and advanced materials. The insights gained from such studies enable scientists to control and predict the behavior of these important molecules, ultimately leading to safer and more effective products.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7006444, (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. [Link]

-

Yang, X., Hsu, L., & Terfloth, G. (2013). Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Methods in Molecular Biology, 970, 249-255. [Link]

-

ResearchGate. The X-ray structure of alcohol 13 (crystallographer's numbering). [Link]

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

-

Wikipedia. Racemic mixture. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal. [Link]

-

Fiveable. Spectroscopy of Alcohols and Phenols. [Link]

-

Master Organic Chemistry. Alcohol Nomenclature, Properties, and Structure. [Link]

-

Journal of Chemical Technology and Metallurgy. CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). [Link]

-

Master Organic Chemistry. What's a Racemic Mixture?. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Protein Science. Racemic crystallography—Easy crystals and easy structures: What's not to like?. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Racemic mixture - Wikipedia [en.wikipedia.org]

- 4. Racemic crystallography—Easy crystals and easy structures: What's not to like? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 7006444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

Solvatochromic properties of anthryl-based fluorescent probes

An In-Depth Technical Guide to the Solvatochromic Properties of Anthryl-Based Fluorescent Probes

Abstract

Anthryl-based fluorescent probes represent a cornerstone in the development of environment-sensitive molecular sensors. Their robust photophysical properties, including high quantum yields and chemical stability, make the anthracene core an ideal scaffold for designing probes that exhibit solvatochromism—a pronounced change in fluorescence color in response to solvent polarity. This guide provides a comprehensive exploration of the principles, design, characterization, and application of these probes. We delve into the quantum mechanical underpinnings of intramolecular charge transfer (ICT) that drive solvatochromism, detail synthetic strategies for creating "push-pull" architectures, and provide field-proven, step-by-step protocols for quantifying their photophysical behavior using spectroscopy, Lippert-Mataga analysis, and relative quantum yield determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful molecular tools for probing microenvironments in chemical and biological systems.

The Core Principles: Solvatochromism and the Anthracene Fluorophore

The Phenomenon of Solvatochromism

Solvatochromism is the observable change in the absorption or emission spectrum of a chemical compound as the polarity of its solvent medium is altered.[1] This phenomenon arises from the differential solvation of the molecule's electronic ground state and excited state.[2]

-

Positive Solvatochromism (Bathochromic Shift): This is a shift of the spectral band to a longer wavelength (a red shift) with increasing solvent polarity. It occurs when the excited state is more polar than the ground state. The polar solvent molecules stabilize the highly polar excited state more effectively than the ground state, reducing the energy gap for fluorescence emission.[1] This is the most common type of solvatochromism observed in the probes discussed herein.

-

Negative Solvatochromism (Hypsochromic Shift): This is a shift to a shorter wavelength (a blue shift) with increasing solvent polarity, occurring when the ground state is more polar than the excited state.[1][3]

Anthracene: A Privileged Fluorophore Scaffold

The anthracene moiety is a foundational building block for fluorescent probes due to its exceptional photophysical characteristics. Unsubstituted anthracene is known for its strong blue fluorescence and high chemical stability.[4] However, its true potential is unlocked through chemical modification, particularly at the 9- and 10-positions.[5] Strategic substitution at these sites can dramatically alter the molecule's electronic properties, transforming the simple fluorophore into a sophisticated sensor.[5][6] While unsubstituted anthracene has a fluorescence quantum yield of about 30%, this can be significantly increased through 9,10-substitution.[5]

Intramolecular Charge Transfer (ICT): The Engine of Solvatochromism

The primary mechanism for inducing strong solvatochromism in anthryl probes is Intramolecular Charge Transfer (ICT).[7] This is achieved by creating a "push-pull" system, where an electron-donating group (D) and an electron-withdrawing group (A) are attached to the conjugated π-system of the anthracene core (D-π-A).[7]

Upon photoexcitation, electron density is transferred from the donor group, through the anthracene bridge, to the acceptor group.[8] This creates an excited state (S₁) that is significantly more polar and has a larger dipole moment (μₑ) than the ground state (S₀, dipole moment μ₉).[8][9] In polar solvents, this highly polar excited state is stabilized by the surrounding solvent dipoles, leading to a lower energy emission and a pronounced red shift in the fluorescence spectrum.

Design and Synthesis of Anthryl-Based Solvatochromic Probes

Rationale for Molecular Design

The efficacy of an anthryl-based solvatochromic probe is determined by the strength of its ICT character. This is modulated by the strategic choice of electron-donating and electron-withdrawing groups.

-

Electron-Donating Groups (Donors): These groups increase the electron density of the π-system. Common examples include amino (-NR₂), alkoxy (-OR), and alkyl groups. N,N-dialkylamino groups are particularly effective due to their strong electron-donating nature.

-

Electron-Withdrawing Groups (Acceptors): These groups decrease the electron density. Potent acceptors include cyano (-CN), nitro (-NO₂), aldehyde (-CHO), and ester (-COOR) groups.[10]

The substitution pattern is critical. A 9,10-disubstituted "push-pull" arrangement across the short axis of the anthracene core is highly effective for maximizing ICT.[11]

Key Synthetic Routes

Modern cross-coupling reactions are the workhorses for synthesizing 9,10-disubstituted anthracenes. Starting from commercially available 9,10-dibromoanthracene, these methods offer a versatile and efficient means to install a wide variety of donor and acceptor groups.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., a phenylboronic acid) with an organohalide (e.g., 9,10-dibromoanthracene). It is particularly effective for forming carbon-carbon bonds to attach aryl groups.

-

Stille Coupling: This reaction also uses a palladium catalyst to couple an organohalide with an organotin compound. It is often preferred for coupling heterocyclic groups, such as thiophenes, to the anthracene core.

Experimental Protocol: Synthesis of a 9,10-Di(thiophen-2-yl)anthracene Derivative

This protocol provides an example of a Stille cross-coupling reaction, a common method for synthesizing precursors for solvatochromic probes.

Objective: To synthesize 9,10-di(thiophen-2-yl)anthracene from 9,10-dibromoanthracene.

Materials:

-

9,10-dibromoanthracene

-

2-(tertbutylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-o-tolylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas (or Argon)

-

Standard glassware for air-sensitive reactions (Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 9,10-dibromoanthracene (e.g., 1.0 mmol), the catalyst Pd₂(dba)₃ (0.02 mmol), and the ligand tri-o-tolylphosphine (0.08 mmol).

-

Solvent and Reagent Addition: Add 20 mL of anhydrous THF to the flask via syringe. Stir the mixture to dissolve the solids.

-

Stille Reagent: Add 2-(tertbutylstannyl)thiophene (e.g., 2.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 9,10-di(thiophen-2-yl)anthracene.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Characterization of Solvatochromic Properties

The Experimental Workflow

The characterization of a new solvatochromic probe follows a systematic workflow to ensure data is accurate and comprehensive. This process involves precise sample preparation, careful spectroscopic measurement, and rigorous data analysis.

Experimental Protocol: Measuring Solvatochromic Shifts

This protocol details the steps for acquiring the core data needed to evaluate a probe's solvatochromic behavior.[12]

Objective: To measure the absorption and emission maxima of an anthryl-based probe in a series of solvents with varying polarities.

Materials:

-

Anthryl-based probe

-

A series of spectroscopic-grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Acetone, Acetonitrile, Ethanol, DMSO).

-

Volumetric flasks and micropipettes

-

UV-Visible spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: a. Accurately weigh a small amount of the probe (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetone) in a 100 mL volumetric flask to create a concentrated stock solution (e.g., 10 mg/L).[12] b. Ensure complete dissolution, using sonication if necessary.

-

Working Solution Preparation: a. For each solvent to be tested, prepare a dilute working solution. A common practice is to prepare solutions with an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.[13] b. For example, add a small, precise volume of the stock solution to a 10 mL volumetric flask and dilute to the mark with the target solvent. Repeat for each solvent.

-

UV-Vis Spectroscopic Measurement: a. Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-600 nm). b. Use the pure solvent as a blank to zero the instrument. c. Record the absorption spectrum for the probe in each solvent. d. Identify and record the wavelength of maximum absorbance (λmaxabs) for each solution.[12]

-

Fluorescence Spectroscopic Measurement: a. Set the excitation wavelength of the spectrofluorometer to the λmaxabs determined for the probe in that specific solvent. b. Use the pure solvent as a blank to record a background spectrum. c. Record the fluorescence emission spectrum for the probe in each solvent. The emission scan range should be set to start at a longer wavelength than the excitation wavelength (e.g., if λex is 420 nm, scan from 430 nm to 750 nm). d. Identify and record the wavelength of maximum emission (λmaxem) for each solution.

-

Data Tabulation: a. Organize the collected data in a table, listing the solvent, its polarity parameters (like dielectric constant ε), λmaxabs, and λmaxem.

Data Presentation: Solvatochromic Shifts

Summarizing the spectroscopic data in a table allows for a clear comparison of the probe's behavior across different environments.

| Solvent | Dielectric Constant (ε) | λmaxabs (nm) | λmaxem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 410 | 507 | 4730 |

| Toluene | 2.38 | 415 | 520 | 4880 |

| Chloroform | 4.81 | 418 | 535 | 5350 |

| Acetone | 20.7 | 420 | 548 | 5760 |

| Ethanol | 24.5 | 422 | 553 | 5820 |

| Acetonitrile | 37.5 | 421 | 560 | 6150 |

| DMSO | 46.7 | 425 | 575 | 6480 |

| Note: Data are representative examples based on typical trends for positive solvatochromism.[12][14] |

Quantitative Analysis of Solvatochromism

The Lippert-Mataga Equation

To move beyond a qualitative description, the solvatochromic effect can be quantified using the Lippert-Mataga equation. This model relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in the probe's dipole moment upon excitation and the polarity of the solvent.[15][16]

The equation is:

ν̄abs - ν̄em = (2/hc) * ( (μₑ - μ₉)² / a³ ) * Δf + constant

Where:

-

ν̄abs - ν̄em is the Stokes shift in wavenumbers (cm⁻¹).

-

h is Planck's constant.

-

c is the speed of light.

-

μₑ and μ₉ are the dipole moments of the excited and ground states, respectively.

-

a is the radius of the solvent cavity in which the fluorophore resides (Onsager radius).

-

Δf is the solvent orientation polarizability function, defined as: Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1), where ε is the dielectric constant and n is the refractive index of the solvent.[17]

A plot of the Stokes shift (ν̄abs - ν̄em) versus the solvent polarity function (Δf) should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (μₑ - μ₉)², providing a quantitative measure of the probe's sensitivity to solvent polarity.[15][18]

Quantifying Probe Efficiency: Fluorescence Quantum Yield

The Importance of Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[19][20] A high quantum yield is desirable for most applications as it corresponds to a brighter probe. For solvatochromic probes, Φf often changes with solvent polarity. In many ICT-based systems, the quantum yield decreases in highly polar solvents due to an increase in non-radiative decay pathways.[7][9]

Methodology: The Relative Quantum Yield Measurement

The most common method for determining Φf is the relative or comparative method.[13][21] This involves comparing the fluorescence intensity of the unknown sample to that of a standard compound with a known quantum yield under identical experimental conditions.

The quantum yield (Φs) of the sample is calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[13]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

Objective: To determine the Φf of an anthryl probe relative to a known standard (e.g., quinine sulfate or rhodamine 6G).[20]

Materials:

-

Anthryl probe (sample)

-

Fluorescence standard with known Φf (reference)

-

Spectroscopic-grade solvent

-

UV-Visible spectrophotometer and Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample as much as possible. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.60) is a common standard for blue-emitting probes.[20]

-

Prepare Solutions: a. Prepare a series of five dilutions for both the sample and the reference standard in the same solvent. b. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to ensure linearity and minimize re-absorption effects.[13]

-

Measure Absorbance: Record the absorbance of each of the ten solutions at the chosen excitation wavelength.

-

Measure Fluorescence: a. Using the same excitation wavelength, record the fluorescence emission spectrum for each of the ten solutions. b. Ensure all instrument settings (e.g., excitation/emission slits) are kept identical for all measurements.

-

Data Analysis: a. For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). b. For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance. c. Perform a linear regression for both datasets to obtain the slopes (gradients), Grads and Gradr.

-

Calculate Quantum Yield: Use the formula from section 5.2 to calculate the quantum yield of the sample. Repeat this entire procedure for each solvent of interest.

Applications in Research and Drug Development

The sensitivity of anthryl-based solvatochromic probes to their local environment makes them invaluable tools for a wide range of scientific applications.

-

Probing Biological Membranes: These probes can be used to map the polarity and fluidity of lipid bilayers. Changes in lipid organization, such as the formation of lipid rafts, can be visualized and quantified.[22][23]

-

Monitoring Protein Interactions: When a probe is conjugated to a protein, any binding event or conformational change that alters the polarity of the probe's immediate environment can be detected as a change in fluorescence color or intensity.[9] This is a powerful alternative to FRET-based assays.

-

Cell Imaging: Solvatochromic probes enable the visualization of cellular organelles and can report on changes in the intracellular environment during biological processes like apoptosis.[23][24] Their ability to provide information with high spatial and temporal resolution is a significant advantage.[9]

-

Drug Development: In drug discovery, these probes can be used to study drug-membrane interactions or to develop high-throughput screening assays that report on protein-ligand binding events.

Conclusion and Future Outlook

Anthryl-based fluorescent probes are a mature yet continually evolving class of molecular sensors. Their design principles, rooted in the modulation of intramolecular charge transfer, allow for the fine-tuning of their solvatochromic response. The robust protocols for their synthesis and characterization, as detailed in this guide, provide a clear pathway for developing novel probes with tailored properties. Future advancements will likely focus on developing probes that operate in the near-infrared (NIR) window to minimize background autofluorescence in biological samples, improving photostability for long-term imaging, and designing multi-functional probes that can simultaneously report on polarity and the presence of specific analytes.[23][25] The continued innovation in this field promises to deliver even more powerful tools for elucidating complex chemical and biological systems.

References

- Monitoring protein interactions and dynamics with solvatochromic fluorophores.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. RSC Publishing.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

- Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. Journal of Physical Chemistry A.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing.

- A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes. BenchChem.

- Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science.

- Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Research Square.

- Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications.

- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Scirp.org.

- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic

- Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells.

- Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. PubMed.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

- Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.

- Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission. New Journal of Chemistry (RSC Publishing).

- Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI.

- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level.

- Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides.

- Quantum yield. Wikipedia.

- Anthracene-based fluorescent probe: Synthesis,.... Environmental Research.

- Measuring Solvatochromic Shifts: A Detailed Guide for Researchers. BenchChem.

- Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in....

- (a)The mechanism of intramolecular charge transfer in the molecules....

- Intramolecular charge transfer in donor-acceptor molecules.

- An Investigation of Solv

- Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73. BenchChem.

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI.

- Recent progress of dual-responsive fluorescent probes for polarity and analytes. RSC Publishing.

- An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes.

- Lippert–Mataga plot showing Stokes shift as a function of solvent....

- Solvatochromic – Knowledge and References. Taylor & Francis Online.

- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Labor

- Solvatochromic Probes Displaying Unprecedented Organic Liquids Discrimin

- An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application.

- Solvatochromic fluorescent styryl pyrene probes for the quantitative determination of water content in organic solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. krypton.mnsu.edu [krypton.mnsu.edu]

- 3. scispace.com [scispace.com]

- 4. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes [scirp.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

- 14. ovid.com [ovid.com]

- 15. mdpi.com [mdpi.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Solvatochromic Probes Displaying Unprecedented Organic Liquids Discriminating Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quantum yield - Wikipedia [en.wikipedia.org]

- 21. Making sure you're not a bot! [opus4.kobv.de]

- 22. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent progress of dual-responsive fluorescent probes for polarity and analytes - Analyst (RSC Publishing) [pubs.rsc.org]

The Development of Pirkle's Alcohol: A Technical Guide to a Cornerstone of Chiral Separation

Abstract

This in-depth technical guide provides a comprehensive overview of the historical development, synthesis, and application of Pirkle's alcohol, a seminal molecule in the field of stereochemistry. Developed by Professor William H. Pirkle, this chiral fluoroalcohol has become an indispensable tool for the determination of enantiomeric purity and the separation of enantiomers. This guide will delve into the pioneering work of Pirkle, the mechanistic principles of chiral recognition, and provide detailed protocols for the synthesis of Pirkle's alcohol and its application as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a foundational component of Pirkle-type chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical chiral selector.

Historical Context: The Dawn of Practical Chiral Separation

The mid-20th century saw a growing appreciation for the significance of stereochemistry in biological systems. However, the ability to analyze and separate enantiomers—non-superimposable mirror-image isomers—remained a significant challenge. Professor William H. Pirkle (1934-2018) of the University of Illinois made profound contributions to this field, inventing and popularizing widely used techniques for the analysis and purification of enantiomers.[1][2] His work paved the way for advancements in the development of enantiopure pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

Pirkle's pioneering demonstration in 1966 on the use of chiral solvating agents for the NMR determination of enantiopurity sparked a lifelong dedication to understanding the supramolecular interactions that govern enantiodifferentiation.[1] This foundational work led to the development of "Pirkle's alcohol," chemically known as (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol. This molecule was designed to interact with other chiral molecules, forming transient diastereomeric complexes that could be distinguished by NMR spectroscopy.[2]

Further research throughout the 1970s on the chromatographic resolution of stereoisomers culminated in the first commercialization of a chiral stationary phase for HPLC in 1981, famously known as the "Pirkle column."[1] The availability of these columns had a deep and lasting impact, making HPLC the preferred technique for measuring enantiopurity.[1]

The Principle of Chiral Recognition: The Three-Point Interaction Model

At the heart of Pirkle's work lies the "three-point interaction model," a concept fundamental to chiral recognition. This model posits that for a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the stationary phase and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[3][4] These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[3] The differing stability of the transient diastereomeric complexes formed between the chiral selector and each enantiomer results in their differential retention on a chiral stationary phase or distinct signals in an NMR spectrum.[4]

Caption: Chiral recognition based on the three-point interaction model.

Synthesis of Pirkle's Alcohol

Pirkle's alcohol is synthesized from anthracene.[5] The general scheme involves trifluoroacetylation of anthracene to form trifluoromethyl 9-anthryl ketone, which is then reduced to the alcohol.[5] Enantiomerically specific synthesis can be achieved by using a chiral reducing agent.[5] Alternatively, the racemic alcohol can be synthesized and then resolved into its constituent enantiomers.[5]

Experimental Protocol: Synthesis of Racemic Pirkle's Alcohol

This protocol outlines the synthesis of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol.

Step 1: Trifluoroacetylation of Anthracene

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trifluoromethyl 9-anthryl ketone.

Step 2: Reduction to Racemic Pirkle's Alcohol

-

Dissolve the trifluoromethyl 9-anthryl ketone in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully add a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic Pirkle's alcohol as an off-white crystalline solid.[5]

Experimental Protocol: Resolution of Racemic Pirkle's Alcohol

This protocol describes the resolution of racemic Pirkle's alcohol into its (R) and (S) enantiomers.

-

Dissolve the racemic Pirkle's alcohol in a suitable solvent (e.g., toluene).

-

Add an enantiomerically pure resolving agent, such as (R)-1-(1-naphthyl)ethyl isocyanate.[5]

-

Stir the mixture at room temperature to form diastereomeric carbamates.

-

Separate the diastereomers by column chromatography on silica gel.

-

Hydrolyze the separated diastereomers individually using a suitable base (e.g., potassium hydroxide in ethanol) to yield the enantiomerically pure (R)- and (S)-Pirkle's alcohol.[5]

-

Purify each enantiomer by recrystallization.

Applications of Pirkle's Alcohol

Pirkle's alcohol has two primary applications in the field of stereochemistry: as a chiral shift reagent in NMR spectroscopy and as a chiral selector in HPLC.

Pirkle's Alcohol as a Chiral Shift Reagent in NMR Spectroscopy

When Pirkle's alcohol is added to a solution of a chiral analyte, it forms transient diastereomeric solvates through hydrogen bonding and π-π interactions.[2] In the presence of the chiral environment provided by Pirkle's alcohol, chemically equivalent protons in the enantiomers of the analyte become diastereotopic and resonate at different frequencies in the ¹H NMR spectrum.[2] The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee) of the analyte.[2]

-

Prepare a stock solution of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃).

-

Prepare a stock solution of enantiomerically pure Pirkle's alcohol in the same deuterated solvent.

-

In an NMR tube, add a known amount of the analyte stock solution.

-

Acquire a standard ¹H NMR spectrum of the analyte.

-

Titrate the analyte solution with the Pirkle's alcohol stock solution, acquiring a ¹H NMR spectrum after each addition.

-

Monitor the spectrum for the splitting of signals corresponding to protons near the chiral center of the analyte.

-

Once sufficient separation of the signals is achieved, integrate the peaks corresponding to each enantiomer.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100

Caption: Workflow for determining enantiomeric excess using Pirkle's alcohol in NMR.

Pirkle-Type Chiral Stationary Phases in HPLC

The principles of chiral recognition demonstrated in NMR studies were extended by Pirkle to the development of chiral stationary phases for HPLC. In a "Pirkle column," a chiral selector, often a derivative of an amino acid, is covalently bonded to a silica support.[3] These CSPs are broadly classified as π-electron acceptor, π-electron donor, or mixed-mode phases.[3] When a racemic mixture is passed through the column, the enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.

The preparation of a Pirkle-type CSP involves the following general steps:

-

Functionalization of Silica Gel: The silica gel support is first functionalized with a linker molecule, typically an aminopropyl group, by reacting the silica with an appropriate silane reagent.

-

Synthesis of the Chiral Selector: The desired chiral selector, often an N-acylated amino acid derivative, is synthesized separately.

-

Covalent Bonding: The chiral selector is then covalently bonded to the functionalized silica gel.

The following table presents representative data for the separation of a racemic analyte on a Pirkle-type HPLC column.

| Analyte | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Racemic Amide | Hexane/Isopropanol (90:10) | 8.5 | 10.2 | 2.1 |

Conclusion

The development of Pirkle's alcohol and the subsequent "Pirkle columns" represents a landmark achievement in the field of stereochemistry. These tools, born from a fundamental understanding of molecular interactions, have provided scientists with practical and reliable methods for the analysis and separation of enantiomers. The principles established by William H. Pirkle continue to influence the design of new chiral selectors and stationary phases, underscoring the enduring legacy of his contributions to science.

References

-

Pirkle's alcohol. In: Wikipedia. Accessed January 20, 2026. [Link]

-

Welch, C. J. (2020). William H. Pirkle: Stereochemistry pioneer. Chirality, 32(7), 961-974. [Link]

- Pirkle, W. H. (1966). The use of chiral solvating agents for the nuclear magnetic resonance determination of enantiopurity. Journal of the American Chemical Society, 88(8), 1837-1837.

-

Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical Reviews, 89(2), 347-362. [Link]

-

Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Accessed January 20, 2026. [Link]

-

Chiral analysis. In: Wikipedia. Accessed January 20, 2026. [Link]

-

(A) Schematic illustrating the three-point "Pirkle Rule" required for... | Download Scientific Diagram. ResearchGate. Accessed January 20, 2026. [Link]

-

(A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's... - ResearchGate. ResearchGate. Accessed January 20, 2026. [Link]

-

Preparation and characterization of a new silica gel -based Pirkle -type chiral stationary phase as a new HPLC column packing material - ResearchGate. ResearchGate. Accessed January 20, 2026. [Link]

-

Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC - PubMed Central. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

NMR determination of enantiomeric excess - ResearchGate. ResearchGate. Accessed January 20, 2026. [Link]

-

Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. ResearchGate. Accessed January 20, 2026. [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines - ResearchGate. ResearchGate. Accessed January 20, 2026. [Link]

-

Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. American Pharmaceutical Review. Accessed January 20, 2026. [Link]

-

Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies - ResearchGate. ResearchGate. Accessed January 20, 2026. [Link]

-

CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Accessed January 20, 2026. [Link]

-